molecular formula C17H34O2 B1585449 2-Ethylhexyl nonanoate CAS No. 59587-44-9

2-Ethylhexyl nonanoate

Cat. No.: B1585449
CAS No.: 59587-44-9
M. Wt: 270.5 g/mol
InChI Key: CCFWAONPPYWNDM-UHFFFAOYSA-N
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Description

2-Ethylhexyl nonanoate, also known as 2-ethylhexyl pelargonate, is an ester formed from the reaction of 2-ethylhexanol and nonanoic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is widely used in various industries due to its excellent emollient properties and low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl nonanoate is synthesized through an esterification reaction between 2-ethylhexanol and nonanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is then purified through distillation to obtain high-purity this compound. The use of continuous flow reactors and advanced separation techniques enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl nonanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl nonanoate has diverse applications in scientific research and various industries:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in biochemical studies.

    Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and low toxicity.

    Industry: Widely used in cosmetics and personal care products as an emollient and skin-conditioning agent.

Mechanism of Action

The primary mechanism of action of 2-ethylhexyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The ester is readily absorbed into the skin, where it is metabolized into its constituent alcohol and acid, which are further processed by the body’s metabolic pathways .

Comparison with Similar Compounds

  • 2-Ethylhexyl palmitate
  • 2-Ethylhexyl stearate
  • Isopropyl myristate
  • Isopropyl palmitate

Comparison: 2-Ethylhexyl nonanoate is unique due to its balanced molecular structure, which provides an optimal combination of emollient properties and low viscosity. Compared to 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it has a lower molecular weight, resulting in a lighter feel on the skin. Isopropyl myristate and isopropyl palmitate, while also effective emollients, have different sensory profiles and absorption rates .

Properties

IUPAC Name

2-ethylhexyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWAONPPYWNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866762
Record name Nonanoic acid, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59587-44-9
Record name 2-Ethylhexyl pelargonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59587-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl pelargonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl nonanoate
Source European Chemicals Agency (ECHA)
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Record name ETHYLHEXYL PELARGONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-ethylhexyl pelargonate as a bio-lubricant compared to existing alternatives?

A1: 2-Ethylhexyl pelargonate presents several advantages as a bio-lubricant:

  • Improved Oxidative Stability: The research suggests that using a saturated base oil like pelargonic acid in the synthesis of 2-ethylhexyl pelargonate can enhance its oxidative stability compared to current bio-lubricants. []
  • Excellent Viscosity Properties: The synthesized 2-ethylhexyl pelargonate demonstrates superior viscosity properties compared to some commercial petro-lubricants and bio-lubricants. It exhibits a kinematic viscosity of 4.44 cSt at 40°C and 1.92 cSt at 100°C, with a viscosity index of 366.247. []
  • Environmental Friendliness: As a bio-based lubricant, 2-ethylhexyl pelargonate offers a more sustainable alternative to petroleum-derived lubricants, addressing environmental concerns. []

Q2: What are the limitations of 2-ethylhexyl pelargonate as a bio-lubricant, and how can they be addressed?

A2: While promising, 2-ethylhexyl pelargonate has some limitations:

  • Low Cloud and Pour Points: The cloud point (-18°C) and pour point (-24°C) of 2-ethylhexyl pelargonate are higher than those of commercial petro-lubricants. [] This limits its use in low-temperature applications. Future research could explore the addition of additives to improve these properties.
  • Limited Research on Radiolysis: While not directly addressed in the provided abstracts, understanding the impact of radiation on 2-ethylhexyl pelargonate is crucial for applications involving exposure to radiation, such as in nuclear power plants. Further research on its radiolytic stability and potential degradation products is necessary. []

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